2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a unique combination of functional groups that contribute to its potential therapeutic applications. It is primarily investigated for its role as a pharmacological agent, particularly in the field of central nervous system disorders.
The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles. The compound can be synthesized through multi-step chemical reactions involving specific intermediates such as azetidine and benzodiazole derivatives.
This compound is classified under:
The synthesis of 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed for scalability in industrial production.
The molecular structure of 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C19H23N5 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-benzodiazole |
InChI Key | APDBHMAWQOHTCH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN(C4=O)C |
The structural features include a tert-butyl group, a pyrazine moiety, and an azetidine ring, which contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-benzodiazole involves its interaction with specific biological targets:
The physical properties of the compound include:
Key chemical properties involve:
Relevant data from studies indicate that the compound exhibits significant stability and reactivity under various conditions.
The primary applications of 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-benzodiazole include:
This compound's unique structure allows it to serve as a versatile scaffold for further medicinal chemistry explorations aimed at developing new drugs targeting neurological conditions.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3